Cyclopropylchloroacetamide
Description
Significance of Cyclopropylchloroacetamide in Contemporary Chemical Science
This compound holds significance in contemporary chemical science primarily due to the unique structural and electronic properties conferred by its constituent functional groups: the cyclopropyl (B3062369) ring and the chloroacetamide moiety. The cyclopropyl group, a three-membered carbocyclic ring, is known to introduce rigidity and influence the conformational properties of a molecule. This can be advantageous in the design of molecules intended to fit into specific binding pockets of enzymes or receptors. The strained nature of the cyclopropane (B1198618) ring also imparts unique electronic characteristics that can affect a compound's reactivity and metabolic stability.
The chloroacetamide group, on the other hand, is a reactive functional group. The presence of the electron-withdrawing chlorine atom makes the adjacent carbonyl carbon susceptible to nucleophilic attack, and the chlorine atom itself can be displaced in nucleophilic substitution reactions. This reactivity makes this compound a useful intermediate in the synthesis of more complex molecules. The combination of the stable, conformationally rigid cyclopropyl group with the reactive chloroacetamide functionality makes this compound a versatile building block in medicinal chemistry and organic synthesis. For instance, chloroacetamides are known to be less reactive when based on primary amines, such as in this compound, compared to those based on secondary amines. nih.gov
The physicochemical properties of this compound are presented in the table below:
| Property | Value |
| Molecular Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol |
| CAS Number | 19047-31-5 |
| Melting Point | 81-84 °C |
| Boiling Point | 295.8 °C at 760 mmHg |
| Density | 1.21 g/cm³ |
| LogP | 0.89470 |
This data is compiled from various chemical databases. chemsrc.comfluorochem.co.uk
Historical Context of this compound Investigations
The primary route to this compound involves the reaction of cyclopropylamine (B47189) with chloroacetyl chloride. chemsrc.comvulcanchem.com This type of acylation reaction is a fundamental process in organic chemistry, developed and refined over the course of the 20th century. Cyclopropylamine itself became more accessible as the chemistry of cyclopropane derivatives was explored, particularly from the mid-20th century onwards.
Historically, research into chloroacetamide derivatives has been driven by their utility as building blocks and their biological activities. researchgate.net The introduction of the cyclopropyl moiety into this class of compounds is a logical extension of structure-activity relationship studies, aiming to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The development and commercial availability of this compound as a reagent has facilitated its use in the synthesis of more complex molecules for various research applications, including the development of potential therapeutic agents.
A general synthesis scheme for this compound is outlined below:
| Reactant 1 | Reactant 2 | Product |
| Cyclopropylamine | Chloroacetyl chloride | This compound |
This synthesis is a standard amidation reaction. chemsrc.comvulcanchem.com
Current Research Landscape and Knowledge Gaps for this compound
The current research landscape for this compound is characterized by its use as a synthetic intermediate rather than a subject of standalone investigation. The compound is readily employed in the construction of larger, more complex molecules, particularly in the field of medicinal chemistry. The reactivity of the chloroacetamide group allows for its conjugation to other molecules of interest, a strategy used in the development of targeted therapeutic agents and chemical probes. smolecule.com
Research involving structures containing the this compound fragment often focuses on the biological activities of the final, more elaborate compounds. The cyclopropyl group in these structures is often incorporated to enhance metabolic stability or to provide a specific conformational constraint that can improve binding to a biological target. nih.gov
Despite its utility as a building block, there are significant knowledge gaps specifically concerning this compound itself. There is a lack of published research focusing on the detailed mechanistic pathways of its reactions, its specific toxicological profile, and its potential applications in areas outside of being a synthetic precursor, such as in materials science. While the general reactivity of chloroacetamides is understood, a detailed quantitative study of the reaction kinetics of this compound with various nucleophiles is not widely available. Furthermore, comprehensive studies on its own biological effects are scarce. Future research could aim to fill these gaps, potentially uncovering new properties and applications for this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
2-chloro-2-cyclopropylacetamide |
InChI |
InChI=1S/C5H8ClNO/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H2,7,8) |
InChI Key |
RVKREDUSDPZLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropylchloroacetamide and Its Analogues
Novel Methodologies for Cyclopropylchloroacetamide Derivative Synthesis
Precursor for Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the electrophilic α-carbon and the amide functionality allows for a range of cyclization reactions with various nucleophiles. For instance, the reaction of N-substituted chloroacetamides with reagents like thiourea (B124793) is a known method for the synthesis of thiazolidinone derivatives. While direct literature examples specifically detailing the reaction with N-cyclopropyl-2-chloroacetamide are not extensively documented, the general reactivity pattern of chloroacetamides suggests its utility in forming cyclopropyl-substituted thiazolidinones and other related five-membered heterocycles. hilarispublisher.comsciepub.comscispace.comresearchgate.netresearchgate.net
Furthermore, the intramolecular cyclization of chloroacetamide derivatives represents a powerful strategy for constructing cyclic systems. For example, N-(3-oxoalkyl)chloroacetamides can undergo intramolecular cyclization under basic conditions to yield piperidinone derivatives. nih.gov This suggests that appropriately substituted N-cyclopropylchloroacetamides could serve as precursors for the synthesis of cyclopropyl-functionalized piperidinones and other nitrogen-containing heterocycles through similar intramolecular strategies.
| Heterocyclic System | Potential Synthetic Route from this compound | Key Reagents/Conditions |
| Cyclopropyl-substituted Thiazolidinones | Reaction with thiourea or substituted thioureas. | Base-catalyzed condensation |
| Cyclopropyl-substituted Piperidinones | Intramolecular cyclization of an N-(3-oxoalkyl)this compound derivative. | Base (e.g., potassium t-butoxide) |
| Cyclopropyl-substituted Imidazoles | Reaction with amidines. | Condensation reaction |
| Cyclopropyl-substituted Oxazolidinones | Reaction with a carbonyl compound and a base. | Darzens-type reaction |
Intermediate in Complex Molecule Assembly
The cyclopropyl (B3062369) motif is a desirable feature in many biologically active molecules, including pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and potency. This compound can serve as a crucial intermediate in the synthesis of such complex molecules.
Furthermore, the synthesis of novel amide derivatives containing a cyclopropane (B1198618) ring has been explored for their antimicrobial activity. mdpi.comnih.gov Although these reported syntheses may not directly start from this compound, they underscore the significance of the cyclopropyl-amide scaffold in the development of new bioactive compounds. The reactivity of the chloroacetyl group in this compound provides a handle for its incorporation into larger, more complex molecular frameworks.
Role in Ligand Design and Catalyst Development
The development of novel ligands is central to advancing transition metal catalysis. The unique steric and electronic properties of the cyclopropyl group make it an interesting component in ligand design. While direct applications of this compound in the synthesis of ligands are not extensively reported, the principles of ligand synthesis suggest its potential utility.
The amide nitrogen in this compound can be functionalized, and the chloroacetyl group can be displaced by various coordinating atoms (e.g., phosphorus, sulfur, or nitrogen) to create bidentate or polydentate ligands. The rigid cyclopropyl group can influence the conformational preferences of the resulting ligand, which in turn can impact the stereoselectivity and reactivity of the corresponding metal catalyst. The synthesis of cyclopropyl-containing phosphine (B1218219) ligands, for example, could potentially be achieved by reacting a phosphide (B1233454) nucleophile with this compound. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation.
Integration into Functional Materials
The incorporation of specific molecular functionalities is key to the design of advanced materials with tailored properties. While the direct use of this compound in materials science is an area that remains largely unexplored in publicly available literature, its chemical nature suggests potential avenues for its integration into functional materials.
For instance, the amide group of this compound can participate in hydrogen bonding, a crucial intermolecular interaction for the self-assembly of supramolecular structures and the formation of ordered materials like polyamides. umich.edu The reactive chloromethyl group could be utilized to graft the cyclopropylacetamide moiety onto polymer backbones or surfaces, thereby modifying their properties. The introduction of the cyclopropyl group could influence the thermal stability, mechanical properties, and morphology of polymers.
The synthesis of asymmetric polyamides derived from cyclopropyl diacids and diamines has been reported, demonstrating the compatibility of the cyclopropane ring within a polymer structure. umich.edu This suggests that monomers derived from this compound could potentially be used in polymerization reactions to create novel polymers with unique characteristics.
Mechanistic Investigations of Reactions Involving Cyclopropylchloroacetamide
Elucidation of Reaction Pathways
Investigating the pathway of a chemical reaction involves a detailed examination of the sequence of elementary steps that reactants undergo to form products. This includes analyzing the speed of these steps and identifying any transient species that are formed along the way.
While specific kinetic data for Cyclopropylchloroacetamide is not extensively documented in publicly available research, valuable insights can be drawn from studies on analogous compounds, such as other N-substituted chloroacetamides. The chloroacetamide group is a known electrophile, prone to attack by nucleophiles.
A detailed kinetic analysis of the reaction of a similar compound, N-phenylchloroacetamide, with various thiol nucleophiles revealed that the reaction proceeds via a concerted SN2 mechanism. rsc.org This suggests that the nucleophile attacks the carbon atom bearing the chlorine, and the carbon-chlorine bond breaks simultaneously to displace the chloride ion.
Key findings from the kinetic study of N-phenylchloroacetamide, which are likely applicable to this compound, include:
Brønsted-type Analysis: A Brønsted-type plot for the reaction with different thiols yielded a βnuc value of 0.22. rsc.org This value indicates the degree of bond formation in the transition state. A low positive value like this suggests an early transition state, where the bond between the nucleophile and the carbon atom is only partially formed.
Leaving Group Effect: Studies varying the halide leaving group (from chloro- to iodoacetamide) showed reaction rates consistent with an early transition state with respect to the departure of the leaving group. rsc.org
Reaction Order: The reaction between chloroacetamide and thiol compounds generally follows second-order kinetics, being first-order in each reactant. scispace.com
These findings support a mechanism where the reaction rate is influenced by the nucleophilicity of the attacking species and the nature of the leaving group, which is characteristic of SN2 reactions.
Table 1: Illustrative Kinetic Data for the Reaction of N-phenylchloroacetamide with Thiols (Note: This data is for a related compound and serves to illustrate the kinetic principles of the chloroacetamide functional group)
| Thiol Nucleophile | pKa | Second-Order Rate Constant (k2, M-1s-1) |
| Thiophenol | 6.6 | 1.5 |
| 3-Mercaptopropionic acid | 9.4 | 0.4 |
| Cysteine | 8.3 | 0.8 |
This is an interactive data table based on principles described in cited literature. rsc.orgscispace.com
Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. wikipedia.orglumenlearning.com They are typically short-lived and highly reactive. lumenlearning.com
For reactions involving the chloroacetamide moiety, the predominant mechanism is often a concerted SN2 reaction, as suggested by kinetic studies on related compounds. rsc.org In a truly concerted mechanism, there are no distinct reaction intermediates; instead, the reaction proceeds through a single, high-energy transition state.
However, depending on the reaction conditions and the structure of the reactants, other mechanisms and intermediates could be possible:
Carbocation Intermediate (SN1 mechanism): If the cyclopropylmethyl group could stabilize a positive charge, a stepwise SN1 mechanism might be considered. This would involve the initial departure of the chloride ion to form a cyclopropylmethyl carbocation intermediate, which would then be attacked by the nucleophile. Such intermediates are known to be planar with sp2 hybridization. youtube.comyoutube.com
Radical Intermediates: Under photochemical or radical-initiating conditions, homolytic cleavage of the C-Cl bond could lead to the formation of a radical intermediate. youtube.com
Carbanion Intermediate: In the presence of a strong base, deprotonation of the α-carbon could potentially lead to a carbanion intermediate, although this is less common for chloroacetamides compared to other carbonyl compounds. youtube.com
The existence of such intermediates would need to be confirmed experimentally, for instance, through spectroscopic methods or chemical trapping experiments. lumenlearning.com Without specific studies on this compound, the most likely pathway for its reaction with nucleophiles remains a concerted SN2 mechanism, which involves a transition state rather than a true intermediate.
Catalytic Mechanisms Associated with this compound Transformations
Catalysts can accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. youtube.com Catalysis can be broadly classified as homogeneous or heterogeneous, depending on the phase of the catalyst relative to the reactants.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This allows for intimate mixing and often leads to high selectivity and mild reaction conditions. youtube.comwikipedia.org
While specific examples of homogeneous catalysis applied to this compound are not prominent in the literature, several general principles can be considered:
Acid Catalysis: Protons can act as homogeneous catalysts, for example, by protonating the carbonyl oxygen of the amide. This would make the carbonyl carbon more electrophilic and potentially accelerate nucleophilic attack.
Base Catalysis: A homogeneous base could increase the rate of reaction by deprotonating a nucleophile, thereby increasing its nucleophilicity.
Transition Metal Catalysis: Soluble transition metal complexes are widely used as homogeneous catalysts. mdpi.comyoutube.com For a molecule like this compound, a transition metal could potentially coordinate to the chlorine atom, facilitating its departure, or to the amide group, activating it for further reaction. These catalysts work by forming transient complexes with the reactants, creating intermediate species that lead to the final product and regenerate the catalyst. youtube.com
The primary drawback of homogeneous catalysis is often the difficulty in separating the catalyst from the reaction products. wikipedia.org
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. rsc.org The general mechanism for heterogeneous catalysis involves a series of steps:
Diffusion of reactants to the catalyst surface.
Adsorption of reactants onto the active sites of the catalyst.
Reaction of the adsorbed species on the surface.
Desorption of the products from the surface.
Diffusion of the products away from the catalyst. youtube.com
For reactions involving this compound, a heterogeneous catalyst could function in several ways. For example, in a nucleophilic substitution reaction, a solid acid catalyst (like a zeolite or a sulfonic acid resin) could activate the chloroacetamide by protonating the carbonyl group. Alternatively, a solid base catalyst could activate the nucleophile. Metal-based heterogeneous catalysts, such as palladium on carbon or platinum oxide, are often used for hydrogenation or dehalogenation reactions, although their application would depend on the specific transformation desired.
The main advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org
Theoretical and Computational Mechanistic Studies
Theoretical and computational chemistry have become powerful tools for investigating reaction mechanisms. amacad.org By modeling the energies of reactants, products, transition states, and intermediates, these methods can provide a detailed picture of the reaction pathway.
For this compound, computational studies could be employed to:
Confirm Reaction Mechanisms: Molecular modeling, as demonstrated in the study of N-phenylchloroacetamide, can be used to calculate the structure and energy of the transition state, confirming whether a reaction is likely to proceed via a concerted SN2 or a stepwise SN1 mechanism. rsc.org
Analyze Reactivity: Density Functional Theory (DFT) is a common computational method used to analyze the electronic structure of molecules. researchgate.net It could be used to calculate the partial charges on the atoms of this compound, identifying the most electrophilic sites and predicting where a nucleophile is most likely to attack.
Investigate Strained Ring Effects: The cyclopropyl (B3062369) group is known for its unique electronic properties and ring strain. Computational studies could elucidate how the cyclopropyl ring influences the reactivity of the adjacent chloroacetamide group, for example, by stabilizing or destabilizing potential intermediates or transition states. Studies on the ring-opening of cyclopropyl radicals and cations show the utility of these methods in understanding the behavior of such strained rings. scilit.com
By providing energetic and structural information that can be difficult to obtain experimentally, theoretical and computational studies offer a complementary approach to kinetic analysis and intermediate identification in the comprehensive elucidation of reaction mechanisms.
Transition State Characterization
The transition state is a critical, high-energy configuration along the reaction coordinate that represents the barrier to a chemical reaction. Its characterization is fundamental to understanding reaction kinetics and mechanism. For this compound, a likely reaction to be investigated is the nucleophilic substitution at the α-carbon of the chloroacetamide group, where the chlorine atom is displaced by a nucleophile (SN2 reaction).
Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing transition states. These calculations would aim to locate the transition state geometry for a given reaction of this compound. Key parameters that would be determined include:
Geometrical Parameters: Bond lengths and angles of the atoms involved in the reaction at the transition state. For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving chloride ion partially bonded.
Vibrational Frequencies: A key criterion for a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
Electronic Properties: Analysis of the charge distribution, such as through Natural Bond Orbital (NBO) analysis, would reveal the electronic nature of the transition state, including partial charges on the participating atoms.
Hypothetical Transition State Data for an SN2 Reaction of this compound with a Nucleophile (e.g., OH-)
Below is an illustrative table of what computationally derived data for a transition state in an SN2 reaction of this compound might look like. This data is hypothetical and serves to demonstrate the type of information obtained from such studies.
| Parameter | Hypothetical Value | Description |
| C-Cl Bond Length | 2.35 Å | The bond to the leaving group (chloride) is elongated compared to the reactant state. |
| C-Nu Bond Length (C-O) | 2.10 Å | The bond to the incoming nucleophile (hydroxide) is partially formed. |
| N-C-O Angle | 95.0° | Reflects the trigonal bipyramidal geometry of the pentacoordinate carbon at the transition state. libretexts.org |
| Imaginary Frequency | -350 cm-1 | The single imaginary frequency confirms the structure as a first-order saddle point (a true transition state). |
| Partial Charge on Cl | -0.75 e | The leaving group has accumulated significant negative charge. |
| Partial Charge on O | -0.60 e | The nucleophile has partially donated its negative charge. |
This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.
Reaction Energy Profiles
A reaction energy profile, or reaction coordinate diagram, provides a graphical representation of the energy of a system as it progresses from reactants to products. researchgate.net It is essential for understanding the thermodynamics and kinetics of a reaction.
For a reaction involving this compound, the energy profile would be constructed by calculating the energies of the reactants, transition state(s), any intermediates, and the products. The key features of such a profile are:
Transition State (TS): The peak on the energy profile, the height of which relative to the reactants represents the activation energy (Ea). organic-chemistry.org A lower activation energy corresponds to a faster reaction.
Activation Energy (Ea): The minimum energy required for the reactants to overcome the energy barrier and transform into products.
Enthalpy of Reaction (ΔH): The net energy difference between the products and the reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction. organic-chemistry.org
Hypothetical Reaction Energy Profile Data for an SN2 Reaction of this compound
The following table provides a hypothetical set of calculated energies that would be used to construct a reaction energy profile for the SN2 reaction of this compound with a hydroxide ion.
| Species | Hypothetical Relative Energy (kcal/mol) |
| Reactants (this compound + OH-) | 0.0 |
| Transition State | +20.5 |
| Products (N-cyclopropyl-2-hydroxyacetamide + Cl-) | -15.0 |
This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.
Computational and Theoretical Studies of Cyclopropylchloroacetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. nih.govmdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine electronic structure, predict spectroscopic parameters, and provide insights into chemical reactivity. umd.edu
The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Analysis of Cyclopropylchloroacetamide would focus on the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the chloroacetamide portion, the presence of the electronegative chlorine and oxygen atoms significantly polarizes the molecule. The carbonyl oxygen and the chlorine atom would be regions of high electron density, while the carbonyl carbon and the adjacent α-carbon would be relatively electron-deficient. In related amide systems, Natural Bond Orbital (NBO) analysis is often used to study donor-acceptor interactions, such as the n→π* interaction between the lone pair of one amide's oxygen and the antibonding orbital of an adjacent carbonyl group, which can contribute to conformational stability. acs.org
The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their lone pair electrons. The LUMO would likely be centered on the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.
Table 1: Predicted Electronic Properties of a Representative Amide System Data below is illustrative, based on typical values for similar amide molecules calculated using DFT methods.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |
| Dipole Moment (μ) | ~3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Computational methods are routinely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in structure elucidation. nih.govnmrdb.org Calculations are typically performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) for NMR shifts. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, the protons on the cyclopropyl (B3062369) ring would have characteristic upfield shifts. The chemical shift of the N-H proton would be sensitive to solvent and hydrogen bonding. The α-carbon attached to the chlorine would show a characteristic shift in the ¹³C spectrum. Comparing computed shifts with experimental data helps confirm molecular structure and assign signals. github.io
IR Spectroscopy: IR spectra are predicted by calculating the harmonic vibrational frequencies. For this compound, key predicted vibrations would include the N-H stretch (typically around 3300 cm⁻¹), the C=O stretch of the amide I band (around 1650-1680 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹). Computational studies on acetamide have shown that intermolecular hydrogen bonding in dimers or trimers can cause significant shifts in these vibrational frequencies, particularly a redshift (lowering of frequency) in the C=O stretching mode. researchgate.net
Table 2: Predicted vs. Representative Experimental Vibrational Frequencies for an Amide Structure Calculated values are often scaled to better match experimental anharmonic frequencies.
| Vibrational Mode | Typical Calculated Harmonic Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3450 | ~3300 |
| C=O Stretch (Amide I) | ~1720 | ~1670 |
| N-H Bend (Amide II) | ~1550 | ~1550 |
| C-Cl Stretch | ~750 | ~730 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net These simulations are invaluable for studying conformational changes and non-covalent interactions in a condensed phase, such as in a solvent. researchgate.netdovepress.comrsc.orgfigshare.com
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, there are two key rotatable bonds: the amide C-N bond and the N-C(cyclopropyl) bond.
Amide C-N Bond: Amide bonds have a significant double-bond character, leading to a high rotational barrier and planar geometry. This results in two primary rotamers: Z (trans) and E (cis). For secondary amides like this one, the Z conformer, where the alkyl groups (cyclopropyl and chloroacetyl) are on opposite sides of the C-N bond, is usually sterically favored and thus much lower in energy.
N-C(cyclopropyl) Bond: Computational studies on N-cyclopropylacetamide and N-cyclopropylformamide have revealed distinct conformational preferences around this bond. acs.orgnih.gov Unlike other aliphatic amides that prefer an anti conformation, N-cyclopropyl amides unexpectedly favor an ortho or syn conformation, where the C-H bond of the cyclopropyl ring is aligned with the N-H bond. acs.orgresearchgate.net This preference is attributed to a combination of steric and electronic factors. For this compound, the lowest energy conformer would likely exhibit a Z (trans) amide linkage and an ortho orientation of the cyclopropyl ring.
Table 3: Relative Energies of N-Cyclopropyl Amide Conformers Based on ab initio calculations for N-cyclopropylacetamide. acs.org ΔE represents the energy difference relative to the most stable conformer.
| Amide Conformer | N-cPr Orientation | Relative Energy (ΔE, kcal/mol) | Predicted Population |
|---|---|---|---|
| Z (trans) | ortho | 0.00 | Most Abundant |
| Z (trans) | anti | ~1.5 - 2.0 | Minor |
| E (cis) | ortho | ~1.2 - 1.6 | Minor (~15-20% in apolar solvents) |
In a solution or solid state, this compound molecules will interact with their surroundings. MD simulations can model these interactions, primarily hydrogen bonds and van der Waals forces. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O).
Simulations of model amides like N-methylacetamide in water show that the carbonyl oxygen typically accepts two hydrogen bonds from water, while the N-H group donates one. researchgate.netrsc.org The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—are crucial for understanding solubility and transport properties. The chlorine atom can also participate in weaker halogen bonding. Analysis of the radial distribution function (RDF) from an MD trajectory can quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. chemrxiv.org
In Silico Reactivity Predictions
Computational methods can predict a molecule's reactivity without the need for laboratory experiments. lhasalimited.orglhasalimited.orgresearchgate.net This is often achieved by analyzing the electronic structure to identify sites susceptible to chemical attack.
Electrostatic Potential (MEP): A Molecular Electrostatic Potential map would visualize the charge distribution on the van der Waals surface of this compound. The negative potential (typically colored red) around the carbonyl oxygen indicates a site prone to electrophilic attack. The positive potential (blue) near the N-H proton highlights its acidic character.
Fukui Functions: These conceptual DFT descriptors identify the most reactive sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon is the most likely site for nucleophilic attack, a common reaction pathway for amides. The α-carbon bearing the chlorine is also an electrophilic center, susceptible to nucleophilic substitution (Sₙ2) reactions.
Bond Dissociation Energy (BDE): Calculations of BDE can predict the likelihood of bond cleavage. For instance, calculating the BDE for the C-Cl bond would provide insight into its susceptibility to homolytic cleavage under radical conditions. chemrxiv.org
Table 4: Predicted Reactivity Indices and Sites Based on general principles of amide and haloalkane reactivity.
| Reactive Site | Predicted Type of Attack | Controlling Factor | Relevant Descriptor |
|---|---|---|---|
| Carbonyl Oxygen | Electrophilic Attack / Protonation | High Electron Density, Lone Pairs | Negative Electrostatic Potential |
| Carbonyl Carbon | Nucleophilic Attack | Partial Positive Charge, LUMO localization | Fukui Function (f⁺) |
| α-Carbon | Nucleophilic Substitution | Polarized C-Cl bond, Electrophilic character | Fukui Function (f⁺) |
| N-H Proton | Deprotonation by Base | Acidity of Amide N-H | Positive Electrostatic Potential |
Computational and Theoretical Investigations of this compound
Due to a lack of available research data, a detailed computational and theoretical analysis of this compound, specifically concerning its reaction site susceptibility, as well as its thermodynamic and kinetic descriptors, cannot be provided at this time. Extensive searches of scientific literature and chemical databases did not yield specific studies that have performed the quantum chemical calculations necessary to detail these properties for this particular compound.
Theoretical and computational chemistry are powerful tools for predicting and understanding the behavior of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are typically employed to determine the electronic structure, potential energy surfaces, and reactivity of chemical compounds. These studies can provide valuable insights into:
Thermodynamic and Kinetic Descriptors:These descriptors quantify the stability and reactivity of a molecule.
Thermodynamic descriptors include properties like the enthalpy of formation, Gibbs free energy of formation, and entropy. These values indicate the stability of the molecule and the energy changes associated with its reactions.
Kinetic descriptors , such as activation energies for various potential reactions, provide information about the speed at which these reactions are likely to occur. By mapping the reaction pathways and calculating the energy of transition states, computational studies can predict which reactions are kinetically favored.
Without specific computational studies on this compound, it is not possible to generate the detailed research findings and data tables requested for these sections. Further experimental and theoretical research would be required to characterize these fundamental chemical properties.
Structure Activity Relationship Sar Studies of Cyclopropylchloroacetamide Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach that moves beyond the qualitative nature of traditional SAR. mdpi.com It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comnih.gov For cyclopropylchloroacetamide analogues, QSAR models can predict the herbicidal potency of novel derivatives before their synthesis, thereby saving time and resources. scholarsresearchlibrary.com
The development of predictive QSAR models for this compound analogues involves a series of steps. Initially, a dataset of compounds with known biological activities (e.g., herbicidal IC50 values) is compiled. scholarsresearchlibrary.com The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. Subsequently, a wide range of molecular descriptors are calculated to quantify various aspects of their chemical structures.
Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are commonly employed to build the QSAR model. scholarsresearchlibrary.comdiscoveryjournals.org These methods identify a subset of molecular descriptors that best correlate with the observed biological activity. The predictive power of the resulting model is rigorously assessed through internal and external validation techniques to ensure its reliability. discoveryjournals.org
Table 1: Example of a Hypothetical QSAR Model for this compound Analogues
| Dependent Variable | Independent Variables | Model Equation | R² | Q² |
| pIC50 | LogP, Dipole Moment, Steric Parameter (Es) | pIC50 = 0.6LogP + 0.2Dipole - 0.1*Es + 2.5 | 0.85 | 0.72 |
Note: This table is illustrative. R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of the model's goodness-of-fit and predictive ability, respectively.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. discoveryjournals.org For this compound analogues, these can be broadly categorized into:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com
Steric Descriptors: These relate to the size and shape of the molecule and its substituents, including parameters like molecular volume, surface area, and Taft steric parameters (Es). researchgate.net
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is a common descriptor for hydrophobicity, which influences the compound's ability to cross biological membranes. nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.
Feature selection is a critical step in QSAR model development where the most relevant descriptors are chosen from a large pool of calculated descriptors. This process helps to avoid overfitting the model and improves its interpretability.
Table 2: Commonly Used Molecular Descriptors in QSAR Studies of Herbicidal Compounds
| Descriptor Type | Examples | Relevance to Herbicidal Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Influences reactivity and interaction with target enzymes. scholarsresearchlibrary.com |
| Steric | Molar refractivity, van der Waals volume | Affects binding to the active site of the target protein. |
| Hydrophobic | LogP, Water solubility | Governs transport to the site of action. nih.gov |
| Topological | Connectivity indices, Shape indices | Describes molecular size and shape, which can be crucial for receptor fit. |
Mechanistic Interpretation of SAR for this compound Derivatives
Beyond prediction, a key value of SAR and QSAR studies lies in their ability to provide insights into the mechanism of action at the molecular level. discoveryjournals.org By understanding how structural modifications influence activity, it is possible to infer the nature of the interaction between the this compound derivatives and their biological target.
The nature and position of substituents on the this compound scaffold can dramatically affect its biological activity. For analogous chloroacetamide herbicides, it has been observed that:
Electronic Effects: Electron-withdrawing or electron-donating groups on an aromatic ring can alter the electronic distribution of the entire molecule, potentially influencing its binding affinity to a target protein. researchgate.net
Steric Effects: The size and shape of substituents can either promote or hinder the optimal orientation of the molecule within the binding pocket of a receptor. Bulky substituents in certain positions might lead to steric clashes, reducing activity. researchgate.net
Hydrophobic Effects: The hydrophobicity of substituents can impact the compound's ability to partition into the lipidic environment of cell membranes and reach its intracellular target. nih.gov
Systematic variation of substituents and analysis of the resulting activity trends allow for the mapping of favorable and unfavorable substitution patterns.
The three-dimensional conformation of a molecule is crucial for its interaction with a biological receptor. This compound analogues, like many molecules, are flexible and can adopt multiple conformations. The biologically active conformation, the one that binds to the target, may not be the lowest energy conformation in solution.
Computational methods such as conformational analysis and molecular docking can be used to study the possible conformations of this compound derivatives and how they might fit into the active site of a target enzyme. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex and are essential for biological activity.
Ligand Design Strategies Informed by SAR
The insights gained from SAR and QSAR studies are instrumental in guiding the design of new, improved this compound analogues. nih.gov This process, often referred to as ligand-based drug design, utilizes the established relationships between structure and activity to propose novel chemical structures with enhanced potency and selectivity. nih.gov
Based on the SAR, medicinal or agricultural chemists can:
Introduce Favorable Substituents: By identifying which substituent properties (e.g., electronic, steric, hydrophobic) are positively correlated with activity, new molecules can be designed that incorporate these features.
Optimize Molecular Scaffolds: The core structure of this compound can be modified to improve its fit within the target's binding site.
Enhance Physicochemical Properties: SAR data can also guide modifications to improve properties like solubility and metabolic stability, which are crucial for in vivo efficacy.
This iterative process of design, synthesis, and testing, informed by continuous SAR and QSAR analysis, is a powerful strategy for the development of novel and effective chemical agents.
Biochemical and Molecular Interaction Studies of Cyclopropylchloroacetamide
Enzyme Inhibition Mechanisms
There is no available scientific literature detailing the enzyme inhibition mechanisms of Cyclopropylchloroacetamide. Consequently, data regarding its potential reversible or irreversible inhibition kinetics is absent.
Reversible Inhibition Kinetics (Competitive, Non-competitive, Uncompetitive, Mixed)
No studies were found that investigated the reversible inhibition kinetics of this compound. Therefore, there is no data to characterize its potential interactions with enzymes in a competitive, non-competitive, uncompetitive, or mixed manner.
Irreversible Inhibition Mechanisms (Covalent Modification)
There is no research available on the irreversible inhibition mechanisms of this compound, including any potential for covalent modification of enzyme active sites.
Protein Binding Investigations
Specific studies into the protein binding characteristics of this compound have not been published in the available scientific literature.
Characterization of Binding Sites
Without protein binding studies, there is no information available to characterize the specific binding sites of this compound on any protein.
Binding Affinity Determination
There are no published data determining the binding affinity of this compound for any protein target.
Modulation of Cellular Pathways (In Vitro Mechanistic Studies)
In vitro mechanistic studies to determine how this compound might modulate cellular pathways have not been reported in the scientific literature. Therefore, its effects on cellular signaling, metabolic pathways, or other cellular processes remain uninvestigated.
Target Identification and Validation at the Molecular Level
The initial and pivotal step in elucidating the mechanism of action of any bioactive compound is the identification of its molecular target(s). For this compound, a comprehensive understanding of its biological effects necessitates the precise identification of the proteins or other macromolecules with which it directly interacts. A variety of advanced methodologies are available for this purpose, broadly categorized into affinity-based and activity-based approaches.
Affinity-based methods leverage the binding affinity between a compound and its target. Techniques such as affinity chromatography and pull-down assays typically involve immobilizing a derivative of this compound onto a solid support. This "bait" is then used to capture interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are subsequently eluted and identified using mass spectrometry.
Another powerful technique is drug affinity responsive target stability (DARTS). This method relies on the principle that the binding of a small molecule to a protein can alter its susceptibility to proteolysis. By treating cell lysates with this compound followed by digestion with a protease, target proteins can be identified by their altered fragmentation patterns compared to untreated controls.
Computational approaches, including molecular docking and virtual screening, can also be employed to predict potential targets of this compound. These in silico methods model the interaction between the compound and a library of known protein structures, identifying those with the highest predicted binding affinity. However, these predictions require subsequent experimental validation.
Validation of putative targets is a critical step to confirm a direct and functionally relevant interaction. This can be achieved through various biophysical and biochemical assays. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two techniques that can directly measure the binding affinity and kinetics between this compound and a purified candidate protein. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context by assessing changes in protein thermal stability upon compound binding.
Furthermore, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be utilized. If the biological effect of this compound is diminished or abolished in cells where the candidate target protein is knocked down or knocked out, it provides strong evidence for a direct functional interaction.
Table 1: Methodologies for Target Identification and Validation
| Methodology | Principle | Application for this compound |
| Affinity Chromatography | Immobilized this compound derivative captures interacting proteins. | Identification of binding partners from cell or tissue lysates. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters protein susceptibility to proteolysis. | Identification of target proteins based on changes in protease digestion patterns. |
| Molecular Docking | Computational prediction of binding between this compound and protein structures. | In silico screening for potential high-affinity targets. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine affinity and thermodynamics. | Quantitative characterization of the binding interaction with purified proteins. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface to measure kinetics. | Determination of on- and off-rates of the this compound-target interaction. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein in cells. | Confirmation of target engagement in a cellular environment. |
| RNA Interference (RNAi) / CRISPR-Cas9 | Knockdown or knockout of the candidate target gene to assess functional relevance. | Validation of the target's role in mediating the effects of this compound. |
Investigation of Downstream Molecular Events
Following the identification and validation of the direct molecular target(s) of this compound, the subsequent phase of investigation focuses on elucidating the downstream molecular events that are triggered by this interaction. The binding of this compound to its target can initiate a cascade of signaling events, leading to alterations in various cellular processes.
A primary approach to unraveling these downstream effects is through transcriptomics, often performed using techniques like RNA sequencing (RNA-seq). By comparing the gene expression profiles of cells treated with this compound to untreated control cells, researchers can identify genes that are either upregulated or downregulated. This provides a global view of the cellular pathways that are transcriptionally modulated by the compound. For instance, if this compound targets a specific transcription factor, RNA-seq would reveal changes in the expression of its target genes.
Proteomics studies, utilizing techniques such as mass spectrometry-based quantitative proteomics, can provide a complementary perspective by analyzing changes in the abundance and post-translational modifications of proteins. This can reveal downstream effects that are not apparent at the transcript level, such as alterations in protein phosphorylation, ubiquitination, or acetylation, which are key regulatory mechanisms in cellular signaling.
To investigate specific signaling pathways, targeted approaches are often employed. For example, if the identified target of this compound is a kinase, downstream phosphorylation events can be monitored using phospho-specific antibodies in Western blotting or through targeted phosphoproteomics. Similarly, if the target is involved in a known signaling cascade, the activation or inhibition of key downstream effector proteins can be assessed.
Cell-based assays are also crucial for understanding the functional consequences of the downstream molecular events. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis, cell cycle progression, and metabolic activity. By correlating the effects of this compound on these processes with the observed changes in molecular signaling, a more complete picture of its mechanism of action can be constructed.
Table 2: Approaches for Investigating Downstream Molecular Events
| Approach | Methodology | Information Gained for this compound |
| Transcriptomics | RNA Sequencing (RNA-seq) | Global analysis of gene expression changes induced by this compound. |
| Proteomics | Mass Spectrometry-based Proteomics | Comprehensive analysis of changes in protein abundance and post-translational modifications. |
| Targeted Signaling Analysis | Western Blotting, Phosphoproteomics | Investigation of the activation state of specific signaling pathways and effector proteins. |
| Cell-Based Functional Assays | Proliferation assays, Apoptosis assays, Cell cycle analysis | Measurement of the physiological consequences of the downstream molecular changes. |
Environmental Fate and Degradation Pathways of Cyclopropylchloroacetamide
Abiotic Degradation Mechanisms
There is no available scientific literature detailing the abiotic degradation of Cyclopropylchloroacetamide. Therefore, its susceptibility to degradation through non-biological processes in the environment has not been characterized.
Photolytic Degradation Pathways
No studies on the photolytic degradation of this compound have been found. The potential for this compound to be broken down by sunlight, the rates of such degradation, and the resulting transformation products are currently unknown.
Hydrolytic Degradation Pathways
Information regarding the hydrolytic degradation of this compound is not available. The stability of this compound in water and its potential to undergo hydrolysis under various pH conditions have not been reported.
Oxidative Degradation Pathways
There is no research available on the oxidative degradation of this compound. Its reactivity with common environmental oxidants, such as hydroxyl radicals, and the potential degradation pathways are yet to be investigated.
Biotic Degradation Mechanisms
The biotic degradation of this compound, which would involve breakdown by living organisms, has not been described in the scientific literature.
Microbial Metabolism and Biodegradation
No studies have been published on the microbial metabolism or biodegradation of this compound. The ability of microorganisms in soil, water, or sediment to use this compound as a source of carbon or to transform it through co-metabolism is unknown.
Enzymatic Degradation Pathways in Environmental Systems
There is no information available on the specific enzymes or enzymatic pathways that might be involved in the degradation of this compound in environmental systems.
Identification and Characterization of Transformation Products
The identification and characterization of transformation products are crucial for understanding the complete environmental fate of a chemical compound. While no specific data exists for this compound, the general approach would involve the following:
Mass Spectrometry-Based Product Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying unknown transformation products in environmental samples. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradation products. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the detected ions, providing structural information for identification. nih.gov
In a typical study, samples from degradation experiments (e.g., water exposed to sunlight or soil microcosms) would be analyzed by LC-MS. The resulting data would be screened for potential metabolites by comparing the mass spectra of treated samples to control samples. The accurate mass data from HRMS would be used to propose molecular formulas for the potential transformation products. Further structural elucidation would be achieved by interpreting the fragmentation patterns obtained from MS/MS experiments. nih.gov
Reaction Pathway Mapping for Environmental Metabolites
Once the structures of several transformation products have been identified, a degradation pathway can be proposed. This involves piecing together the identified products in a logical sequence of chemical reactions that could occur in the environment. Common environmental degradation reactions for organic compounds include hydrolysis, oxidation, reduction, and photolysis. nih.gov
For a compound like this compound, potential degradation pathways could involve the cleavage of the amide bond, dechlorination, or modifications to the cyclopropyl (B3062369) ring. By identifying a series of related transformation products, scientists can infer the sequence of these reactions. For example, the identification of a hydroxylated intermediate and a subsequent cleavage product would suggest a pathway involving initial oxidation followed by bond breaking.
Advanced Analytical Characterization of Cyclopropylchloroacetamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and electronic properties of Cyclopropylchloroacetamide by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The cyclopropyl (B3062369) ring protons typically appear as a complex multiplet in the upfield region, while the methylene protons adjacent to the chlorine atom and the amide proton will resonate at different chemical shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum.
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | Multiplet | ~23-25 |
| Cyclopropyl CH₂ | Multiplet | ~6-8 |
| CH₂Cl | Singlet | ~42-44 |
| C=O | - | ~165-167 |
| NH | Broad Singlet | - |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1640-1680 cm⁻¹. Other significant peaks include the N-H stretching vibration and the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of this compound would also show a prominent band for the C=O stretch. The symmetric stretching of the cyclopropyl ring is often more intense in the Raman spectrum compared to the IR spectrum.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch | ~3300-3500 | ~3300-3500 |
| C-H Stretch (cyclopropyl) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (CH₂) | ~2850-2960 | ~2850-2960 |
| C=O Stretch (Amide I) | ~1640-1680 | ~1640-1680 |
| N-H Bend (Amide II) | ~1550 | Not typically prominent |
| C-N Stretch | ~1400-1420 | ~1400-1420 |
| C-Cl Stretch | ~650-850 | ~650-850 |
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Vis Spectroscopy: this compound is expected to exhibit weak absorption in the ultraviolet region due to the n → π* transition of the carbonyl group in the amide functionality. The wavelength of maximum absorption (λmax) for this transition is typically in the range of 210-220 nm.
Circular Dichroism (CD) Spectroscopy: As this compound is not chiral, it will not exhibit a circular dichroism spectrum. CD spectroscopy is a technique used to study chiral molecules.
Expected Electronic Transition for this compound:
| Transition | λmax (nm) |
| n → π* (C=O) | ~210-220 |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
A typical reversed-phase HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, delivered in an isocratic or gradient elution mode. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs, such as the λmax of the carbonyl chromophore.
Illustrative HPLC Method Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound has a moderate boiling point, GC analysis is feasible, often with derivatization to improve volatility and thermal stability.
A common approach for the GC analysis of amides involves their conversion to more volatile derivatives. However, direct injection is also possible using a suitable capillary column, such as one with a polar stationary phase (e.g., a wax-type column). A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Representative GC Method Parameters for this compound Analysis:
| Parameter | Condition |
| Column | DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation techniques, it allows for the sensitive and specific analysis of this compound, even within complex matrices.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. creative-proteomics.com Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure the m/z of ions with a high degree of precision, often to within a few parts per million (ppm). creative-proteomics.comlcms.czresearchgate.net This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound (C₅H₈ClNO), HRMS can verify its elemental formula by comparing the experimentally measured mass to the theoretically calculated exact mass. This high level of accuracy is crucial for confirming the identity of the molecule and distinguishing it from potential isomers or impurities. creative-proteomics.commdpi.com
Table 1: Theoretical Exact Mass Data for this compound (C₅H₈ClNO) This table presents the calculated exact masses for the neutral molecule and its common protonated and sodiated adducts, which are frequently observed in HRMS analysis.
| Species | Formula | Theoretical Exact Mass (Da) |
| Neutral Molecule [M] | C₅H₈ClNO | 133.030 |
| Protonated Adduct [M+H]⁺ | C₅H₉ClNO⁺ | 134.037 |
| Sodiated Adduct [M+Na]⁺ | C₅H₈ClNNaO⁺ | 156.019 |
LC-MS/MS and GC-MS for Complex Mixture Analysis
To analyze this compound in complex mixtures, such as environmental or biological samples, mass spectrometry is often coupled with a chromatographic separation step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates compounds in a liquid phase before they enter the mass spectrometer. thermofisher.comthermofisher.comwaters.com LC is particularly suitable for polar and thermally sensitive compounds. For chloroacetamide and related compounds, reversed-phase chromatography is commonly employed. nih.govresearchgate.net In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are detected. This process provides a highly specific "fingerprint" for the molecule, enhancing confidence in its identification and allowing for quantification even at low levels. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This method is used for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous state before analysis by MS. The fragmentation of amides in GC-MS is often predictable; common fragmentation pathways for N-substituted amides include cleavage of the bond beta to the nitrogen atom and cleavage of the N-CO bond. whitman.eduwhitman.edunih.govyoutube.com The resulting mass spectrum shows the molecular ion and a characteristic pattern of fragment ions that can be used to identify the structure of this compound. researchgate.net
Table 2: Plausible Mass Spectrometric Fragments of this compound This table outlines potential fragmentation pathways and the corresponding m/z values for fragments that could be observed during MS/MS or GC-MS analysis of this compound.
| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) |
| 134.0 | Loss of chloromethyl radical (•CH₂Cl) | 85.0 |
| 134.0 | Loss of chloroethene (C₂H₃Cl) | 72.0 |
| 134.0 | Cleavage of N-CO bond, forming acylium ion | 77.0 |
| 134.0 | Cleavage of N-CO bond, forming cyclopropylaminium ion | 58.0 |
Crystallographic Analysis
Crystallographic techniques utilize the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine the solid-state structure of a molecule. jove.com
Single-Crystal X-Ray Diffraction for Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.comfiveable.merigaku.comexcillum.com The technique requires a high-quality single crystal of the compound. fiveable.me When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. creative-biostructure.comcarleton.edu
By analyzing the positions and intensities of these diffracted spots, it is possible to determine:
The precise spatial arrangement of atoms: This reveals the exact molecular geometry. rigaku.comcarleton.edu
Bond lengths and angles: Providing detailed information about the covalent structure. creative-biostructure.comcarleton.edu
Unit cell dimensions: Defining the basic repeating unit of the crystal lattice. carleton.edu
Intermolecular interactions: Identifying forces like hydrogen bonding that hold the molecules together in the crystal. rigaku.com
For this compound, an SCXRD analysis would provide an unambiguous determination of its molecular conformation and how the molecules pack together in the solid state. uwaterloo.ca This information is fundamental to understanding its physical properties.
Powder X-Ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk solid sample. creative-biostructure.comnih.gov Unlike SCXRD, which uses a single crystal, PXRD analyzes a finely powdered sample containing a vast number of randomly oriented microcrystals. malvernpanalytical.com The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ).
PXRD is a crucial tool for studying polymorphism, which is the ability of a compound to exist in multiple different crystal structures. nih.govrigaku.com Different polymorphs of a substance can have distinct physical properties, including solubility, melting point, and stability. creative-biostructure.com
The application of PXRD in the study of this compound would involve:
Identification of Crystalline Forms: Each polymorph of this compound would produce a unique PXRD pattern, acting as a fingerprint for that specific crystal form. rigaku.comintertek.com
Quality Control: PXRD can be used to ensure the consistency of the crystalline form in different batches of the material.
Phase Transformation Studies: The technique can monitor changes from one polymorphic form to another under different conditions, such as temperature or humidity. rigaku.com
By comparing the experimental PXRD pattern to known patterns, researchers can identify the specific polymorph present in a sample, which is vital in pharmaceutical and materials science applications. creative-biostructure.commalvernpanalytical.com
Applications of Cyclopropylchloroacetamide in Chemical Synthesis and Materials Science
Cyclopropylchloroacetamide as a Building Block in Organic Synthesis
The inherent reactivity of the chloroacetamide moiety, coupled with the conformational rigidity and electronic properties of the cyclopropyl (B3062369) group, makes this compound a highly attractive starting material for synthetic chemists. It serves as a key intermediate in the construction of a variety of organic molecules, from fundamental heterocyclic systems to complex, biologically active compounds.
Future Research Directions and Perspectives for Cyclopropylchloroacetamide
Emerging Synthetic Strategies
The development of novel and efficient synthetic routes to Cyclopropylchloroacetamide and its derivatives is paramount for enabling broader research and application. While the traditional synthesis often involves the acylation of cyclopropylamine (B47189) with chloroacetyl chloride, emerging strategies are focused on improving yield, purity, and sustainability. researchgate.netresearchgate.net
Future synthetic endeavors are likely to explore:
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for exothermic reactions, and easier scalability compared to batch processes.
Catalytic Approaches: The use of novel catalysts could enable more selective and efficient C-N bond formation. Research into organocatalysis or transition-metal catalysis could provide milder reaction conditions and reduce the generation of stoichiometric byproducts.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. The identification or engineering of enzymes capable of catalyzing the amidation of cyclopropylamine could offer a highly sustainable route to this compound.
One-Pot Syntheses: Developing multi-component reactions or tandem processes where sequential transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Flow Chemistry | High throughput, improved safety, precise control | Initial setup cost, potential for clogging |
| Catalytic Approaches | High selectivity, milder conditions, reduced waste | Catalyst cost and stability, product separation |
| Enzymatic Synthesis | High enantioselectivity, green and sustainable | Enzyme stability and availability, substrate scope |
| One-Pot Syntheses | Increased efficiency, reduced waste and cost | Compatibility of reagents and conditions |
Advanced Computational Modeling Approaches
Computational chemistry offers powerful tools to investigate the structural, electronic, and reactive properties of this compound at a molecular level. Such studies can provide valuable insights that guide experimental work.
Key areas for computational investigation include:
Conformational Analysis: As observed in other N-cyclopropyl amides, this compound likely exhibits interesting conformational preferences due to the interplay between the amide bond and the cyclopropyl (B3062369) ring. acs.org Ab initio calculations and Density Functional Theory (DFT) can be employed to determine the most stable conformers and the energy barriers for their interconversion. This information is crucial for understanding its receptor binding and reactivity.
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions and potential degradation pathways. For instance, it can be used to study the transition states of the acylation reaction or to investigate the propensity of the cyclopropyl ring to undergo ring-opening under certain conditions. rsc.org
QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the physicochemical properties of this compound derivatives with their biological activities. nih.gov Molecular docking simulations can predict the binding modes and affinities of these molecules to specific biological targets, such as enzymes or receptors, which is essential for drug discovery and design. nih.govnih.gov
Interdisciplinary Research Opportunities
The unique structural features of this compound open up a wide range of possibilities for interdisciplinary research, particularly in the fields of medicinal chemistry, agricultural science, and materials science.
Medicinal Chemistry: The cyclopropyl group is a bioisostere for other chemical groups and can enhance metabolic stability and binding affinity of drug candidates. hyphadiscovery.com The chloroacetamide moiety is a reactive electrophile that can form covalent bonds with biological nucleophiles, a strategy used in the design of targeted covalent inhibitors. The combination of these two features makes this compound an attractive scaffold for the development of novel therapeutic agents, particularly in areas like oncology and infectious diseases. nih.gov
Agricultural Science: Chloroacetamides have a long history of use as herbicides. researchgate.net Research into the herbicidal activity of this compound and its derivatives could lead to the development of new crop protection agents with improved efficacy and environmental profiles.
Materials Science: The reactivity of the chloroacetamide group allows for the incorporation of the cyclopropyl moiety into polymers and other materials through nucleophilic substitution reactions. This could be exploited to develop materials with unique properties, leveraging the rigidity and conformational characteristics of the cyclopropyl ring.
Challenges and Opportunities in this compound Research
Despite its potential, the exploration of this compound is not without its challenges.
Challenges:
Synthetic Scalability and Cost: Developing a cost-effective and scalable synthesis is crucial for the commercial viability of any potential applications. news-medical.net
Reactivity and Stability: The strained cyclopropyl ring can be susceptible to ring-opening reactions under certain acidic or catalytic conditions, which needs to be considered during synthesis and application. rsc.org The reactivity of the chloroacetyl group also requires careful handling and selective reaction design.
Biological Understanding: A thorough understanding of the metabolism, and potential off-target effects of this compound is necessary for its development in biological applications.
Opportunities:
Novel Bioactive Compounds: The unique combination of the cyclopropyl and chloroacetamide moieties provides a largely unexplored chemical space for the discovery of new drugs and agrochemicals with novel mechanisms of action. nih.govnih.gov
Platform for Chemical Probes: The reactive handle of the chloroacetamide group makes this compound a potential platform for the development of chemical probes to study biological systems.
Advancement in Synthetic Methodology: The challenges associated with the synthesis of this molecule can drive the development of new and innovative synthetic methods that could have broader applications in organic chemistry. umontreal.calabmanager.com
Q & A
Q. What are the established synthesis routes for cyclopropylchloroacetamide, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclopropanation of chloroacetamide derivatives using transition metal catalysts (e.g., palladium) or photochemical methods. Key variables include solvent polarity, temperature, and catalyst loading. For reproducibility, document reaction conditions rigorously (e.g., inert atmosphere, reflux time) and validate purity via HPLC or TLC . Yield optimization may require iterative adjustments to stoichiometry or catalyst selection, as detailed in protocols from Organic Syntheses or Journal of Organic Chemistry.
Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts for the cyclopropane ring (e.g., 1.0–2.5 ppm for protons). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation. Always compare data to published spectra in databases like SciFinder or Reaxys, and include error margins for peak assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and protective eyewear. Refer to Safety Data Sheets (SDS) for toxicity profiles. Store in airtight containers away from light and moisture. Implement spill containment protocols (e.g., neutralization with activated carbon) and dispose of waste via certified hazardous waste facilities. Regularly review OSHA guidelines and institutional safety manuals .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and electron density maps to predict regioselectivity. Software like Gaussian or ORCA can simulate ring strain effects on reaction pathways. Validate predictions with kinetic experiments (e.g., Arrhenius plots) and compare to analogous cyclopropane-containing compounds .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line variability, assay protocols, and solvent effects. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate key studies under controlled conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the cyclopropane ring strain influence the compound’s stability under varying pH conditions?
Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) across pH 2–12. Monitor degradation via HPLC-MS and quantify ring-opening products. Compare kinetic stability to non-cyclopropane analogs. Theoretical studies (e.g., molecular dynamics simulations) can correlate strain energy with hydrolytic susceptibility .
Q. What experimental approaches validate proposed reaction mechanisms involving this compound?
Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks bond cleavage sites. Use stopped-flow NMR to capture intermediates. Kinetic isotope effects (KIE) and Hammett plots elucidate mechanistic pathways (e.g., nucleophilic vs. electrophilic attack). Publish raw data in supplementary materials for peer validation .
Methodological Considerations
- Data Presentation : Tabulate comparative yields, spectroscopic data, and stability metrics in standardized formats (e.g., IUPAC guidelines). Use error bars and confidence intervals in graphs .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-validated sources. Cross-reference Chemical Abstracts Service (CAS) entries for synthesis protocols .
- Collaboration : Consult crystallography experts for X-ray diffraction data or computational chemists for DFT validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
